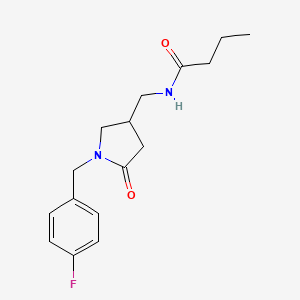

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide

Description

Properties

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O2/c1-2-3-15(20)18-9-13-8-16(21)19(11-13)10-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOCRPYEFXJQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1CC(=O)N(C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl bromide as the reagent.

Attachment of the Butyramide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with butyric acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide exhibits significant antimicrobial properties. Its mechanism of action is primarily attributed to the inhibition of bacterial growth, likely through interference with folate synthesis pathways, similar to other sulfonamide compounds. Studies have shown that this compound effectively inhibits various Gram-positive and Gram-negative bacteria, making it a candidate for further development into therapeutic agents targeting bacterial infections.

Antitumor Potential

In vitro studies have demonstrated that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The specific pathways involved in this apoptotic effect are under investigation, with preliminary results indicating activation of caspase pathways.

Neurological Applications

Given its structural similarities to other compounds with neuroprotective effects, there is emerging interest in the potential neurological applications of this compound. Research into its effects on neurotransmitter systems may reveal opportunities for treating conditions such as anxiety or depression.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth was confirmed through disk diffusion assays, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer treatment, this compound was tested against A431 vulvar epidermal carcinoma cells. Results showed a significant reduction in cell viability after treatment with the compound, attributed to its ability to trigger apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the pyrrolidinone ring can contribute to the compound’s stability and specificity. The butyramide moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Alkanamide Derivatives ()

Compounds 5a–5d from Molecules (2013) share structural similarities with the target compound, particularly in their alkanamide chains and heterocyclic cores. Key differences lie in the central scaffold and substituents:

| Parameter | Target Compound | Compound 5a (Butyramide) | Compound 5b (Pentanamide) | Compound 5c (Hexanamide) |

|---|---|---|---|---|

| Core Structure | 5-Oxopyrrolidinone (γ-lactam) | 2-Oxotetrahydrofuran (γ-lactone) | 2-Oxotetrahydrofuran (γ-lactone) | 2-Oxotetrahydrofuran (γ-lactone) |

| Substituent | 4-Fluorobenzyl | Sulfamoylphenyl | Sulfamoylphenyl | Sulfamoylphenyl |

| Alkyl Chain Length | C4 (butyramide) | C4 (butyramide) | C5 (pentanamide) | C6 (hexanamide) |

| Melting Point (°C) | Not reported | 180–182 | 174–176 | 142–143 |

| Yield (%) | Not reported | 51.0 | 45.4 | 48.3 |

| Optical Rotation [α]D | Not reported | +4.5° (c = 0.10, MeOH) | +5.7° (c = 0.08, MeOH) | +6.4° (c = 0.10, MeOH) |

| Molecular Weight | ~322.34 g/mol (estimated) | 327.4 g/mol | 341.4 g/mol | 355.4 g/mol |

- Alkyl Chain Effects : Increasing chain length (C4 → C7) correlates with decreasing melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), suggesting reduced crystallinity and enhanced lipophilicity with longer chains .

- Optical Activity : Optical rotation increases with chain length up to C6 (5c: +6.4°), possibly due to conformational changes in the γ-lactone core .

Divergence from Target Compound :

Comparison with Fluorinated Heterocycles ()

lists fluorinated compounds with diverse cores, including indazole, benzodiazole, and indole derivatives. For example:

1-[(4-Fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide : Combines a 4-fluorobenzyl group with an adamantane moiety, enhancing lipophilicity and rigidity .

1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole : Features a fluoropentyl chain and naphthalene group, optimizing π-π stacking and hydrophobic interactions .

Key Comparisons:

- Fluorine Placement : The target’s 4-fluorobenzyl group is less lipophilic than a 5-fluoropentyl chain but may improve aromatic interactions in target binding.

- Functional Groups : The target’s butyramide chain contrasts with carboxamide or carbonyl groups in compounds, affecting solubility and hydrolysis susceptibility.

Data Table: Key Parameters of Comparable Compounds

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, synthesis, and implications for medicinal chemistry.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C18H22FN2O2

- Molecular Weight: 346.4 g/mol

- Key Functional Groups: Pyrrolidinone ring, fluorobenzyl group

The structure of this compound includes a pyrrolidine moiety that is crucial for its biological activity. The presence of fluorine in the fluorobenzyl group is known to enhance the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability .

Biological Activity

Mechanism of Action:

Research indicates that this compound may interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its structural features suggest potential interactions with tyrosinase, a key enzyme involved in melanin production, which is relevant for conditions such as hyperpigmentation .

Case Studies:

-

Tyrosinase Inhibition:

A study focused on related compounds showed that derivatives with similar structural motifs exhibited significant inhibitory effects on tyrosinase activity, with IC50 values indicating potent inhibition at low micromolar concentrations. For instance, a compound structurally analogous to this compound demonstrated an IC50 of 0.96 μM, outperforming standard inhibitors like kojic acid . -

Cytotoxicity Assessments:

In vitro studies using B16F10 melanoma cells revealed that certain derivatives did not exhibit considerable cytotoxicity while maintaining anti-melanogenic effects. This suggests a favorable therapeutic window for compounds derived from this chemical scaffold .

Synthesis and Analytical Methods

Synthesis Pathway:

The synthesis of this compound typically involves:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the butyramide moiety through acylation reactions.

Advanced purification techniques such as chromatography are employed to isolate the final product with high purity .

Analytical Techniques:

Characterization of this compound can be performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity.

- Mass Spectrometry (MS): For molecular weight determination.

- Infrared (IR) Spectroscopy: To identify functional groups.

Comparative Analysis

To better understand the unique aspects of this compound, a comparative table with similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-N'-methylurea | Fluorophenyl group | Herbicidal properties |

| N-(benzyl)-N'-methylurea | Benzyl group | Agricultural applications |

| 5-Oxopyrrolidin derivatives | Varied substitutions | Diverse biological activities |

The unique combination of functional groups in this compound may enhance its pharmacological profile compared to other similar compounds, potentially leading to more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.